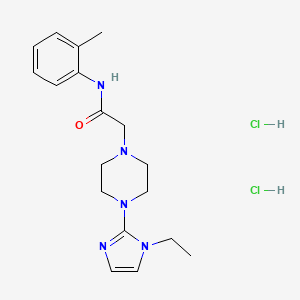
2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(o-tolyl)acetamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(o-tolyl)acetamide dihydrochloride is a useful research compound. Its molecular formula is C18H27Cl2N5O and its molecular weight is 400.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(o-tolyl)acetamide dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Imidazole Ring: Contributes to biological activity through interactions with various receptors.
- Piperazine Ring: Known for its role in modulating neurotransmitter systems.
- Acetamide Group: Enhances solubility and bioavailability.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C17H24ClN5O |
| Molecular Weight | 335.85 g/mol |
| CAS Number | 1185031-31-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors in the body, particularly those involved in neurotransmission and cell signaling pathways. The imidazole and piperazine components are known to influence serotonin and dopamine receptor pathways, which are crucial in various physiological processes.
Key Mechanisms
- Receptor Modulation: The compound may act as an agonist or antagonist at certain receptor sites, influencing cellular responses.
- Inhibition of Tumor Growth: Preliminary studies suggest potential anti-cancer properties, particularly against specific cancer cell lines.
- Neuropharmacological Effects: Its structure indicates possible interactions with neurotransmitter systems, which could lead to anxiolytic or antidepressant effects.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through the following mechanisms:
- Cell Cycle Arrest: Compounds have been observed to cause G2/M phase arrest in cancer cell lines.
- Induction of Apoptosis: Evidence suggests that these compounds can trigger apoptotic pathways in tumor cells.
Case Study: Antiproliferative Activity
A study evaluated a series of imidazole derivatives for their antiproliferative effects on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range against breast cancer cells, highlighting the potential of similar structures for therapeutic applications.
Antimicrobial Activity
The compound's structural features suggest possible antimicrobial properties. Research into related compounds has shown:
- Bactericidal Effects: Compounds with similar imidazole and piperazine moieties demonstrated significant activity against Gram-positive bacteria.
Table: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin... | 15 - 62 | Staphylococcus aureus |
| Related Compound A | 10 - 50 | Escherichia coli |
| Related Compound B | 20 - 100 | Pseudomonas aeruginosa |
Eigenschaften
IUPAC Name |
2-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-N-(2-methylphenyl)acetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O.2ClH/c1-3-22-9-8-19-18(22)23-12-10-21(11-13-23)14-17(24)20-16-7-5-4-6-15(16)2;;/h4-9H,3,10-14H2,1-2H3,(H,20,24);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAATILYZVTSLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)CC(=O)NC3=CC=CC=C3C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














